molecular formula C13H13NO5S2 B2690986 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid CAS No. 380342-67-6

2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid

Cat. No.: B2690986
CAS No.: 380342-67-6
M. Wt: 327.37
InChI Key: XFEPRFOTLGRMQL-UHFFFAOYSA-N
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Scientific Research Applications

2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid has several scientific research applications:

Preparation Methods

The synthesis of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves several steps. One common synthetic route includes the reaction of 4-(N-methylthiophene-2-sulfonamido)phenol with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid involves its interaction with ion channels and receptors. It activates the nicotinic acetylcholine receptor by binding to it and preventing the displacement of acetylcholine, thereby modulating the receptor’s activity . This interaction affects the flow of ions across the cell membrane, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with ion channels and receptors in a distinct manner, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[methyl(thiophen-2-ylsulfonyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-14(21(17,18)13-3-2-8-20-13)10-4-6-11(7-5-10)19-9-12(15)16/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEPRFOTLGRMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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